8,9,10,11-Tetrahydrodibenz(a,h)acridine
CAS No.: 97135-12-1
Cat. No.: VC20766356
Molecular Formula: C21H17N
Molecular Weight: 283.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 97135-12-1 |
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Molecular Formula | C21H17N |
Molecular Weight | 283.4 g/mol |
IUPAC Name | 2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene |
Standard InChI | InChI=1S/C21H17N/c1-3-7-17-14(5-1)11-12-20-19(17)13-16-10-9-15-6-2-4-8-18(15)21(16)22-20/h1,3,5,7,9-13H,2,4,6,8H2 |
Standard InChI Key | LUBXPQHUZPTKSQ-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)N=C23 |
Canonical SMILES | C1CCC2=C(C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)N=C23 |
Structural Characteristics
Molecular Structure and Representation
8,9,10,11-Tetrahydrodibenz(a,h)acridine features a complex polycyclic structure consisting of four fused rings with a nitrogen atom incorporated into one of the central rings. The molecular architecture includes three aromatic rings and one saturated ring, with the latter containing the hydrogenated positions 8, 9, 10, and 11 . The compound's structure can be represented through various chemical notations:
The IUPAC systematic name for this compound is 2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene, which precisely describes its complex polycyclic structure . For simplified representation in chemical databases and literature, the compound is often identified by its Simplified Molecular Input Line Entry System (SMILES) notation: C1CCC2=C(C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)N=C23 .
The International Chemical Identifier (InChI) for the compound is:
InChI=1S/C21H17N/c1-3-7-17-14(5-1)11-12-20-19(17)13-16-10-9-15-6-2-4-8-18(15)21(16)22-20/h1,3,5,7,9-13H,2,4,6,8H2
This complex identifier encodes the complete structural information, including atom connectivity, hydrogen positioning, and stereochemistry, allowing for unambiguous identification of the compound in chemical databases and literature.
Structural Comparison with Related Compounds
8,9,10,11-Tetrahydrodibenz(a,h)acridine differs from its parent compound, dibenz(a,h)acridine (CAS: 226-36-8), primarily in the hydrogenation of positions 8, 9, 10, and 11. While dibenz(a,h)acridine has a completely aromatic structure with a molecular formula of C21H13N and a molecular weight of 279.335 g/mol , the tetrahydro derivative has four additional hydrogen atoms, resulting in a molecular formula of C21H17N and a slightly higher molecular weight of 283.4 g/mol .
This structural modification significantly affects the compound's physicochemical properties, including its three-dimensional conformation, electronic distribution, and potential interactions with biological systems.
Physicochemical Properties
Basic Physical and Chemical Properties
The fundamental physicochemical properties of 8,9,10,11-Tetrahydrodibenz(a,h)acridine are essential for understanding its behavior in various chemical and biological environments. Table 1 presents a comprehensive overview of these properties based on computational predictions and experimental data.
Table 1: Key Physicochemical Properties of 8,9,10,11-Tetrahydrodibenz(a,h)acridine
Property | Value | Method of Determination |
---|---|---|
Molecular Weight | 283.4 g/mol | Computed by PubChem 2.2 |
Exact Mass | 283.136099547 Da | Computed by PubChem 2.2 |
Monoisotopic Mass | 283.136099547 Da | Computed by PubChem 2.2 |
XLogP3-AA (Partition Coefficient) | 6.2 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 0 | Computed by Cactvs 3.4.8.18 |
Topological Polar Surface Area | 12.9 Ų | Computed by Cactvs 3.4.8.18 |
Heavy Atom Count | 22 | Computed by PubChem |
Formal Charge | 0 | Computed by PubChem |
Complexity | 405 | Computed by Cactvs 3.4.8.18 |
Source: PubChem database entry for 8,9,10,11-Tetrahydrodibenz(a,h)acridine
Solubility and Lipophilicity
The XLogP3-AA value of 6.2 indicates that 8,9,10,11-Tetrahydrodibenz(a,h)acridine has high lipophilicity (hydrophobicity). This property suggests that the compound has poor water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and various alcohols. The high lipophilicity also implies that the compound can readily penetrate biological membranes, which may be relevant for its potential biological activities or toxicological profile.
Synthesis and Chemical Transformations
Synthetic Pathways
Spectroscopic Properties and Structural Characterization
Mass Spectrometry
Mass spectrometric analysis of 8,9,10,11-Tetrahydrodibenz(a,h)acridine would be expected to show a molecular ion peak at m/z 283, corresponding to its monoisotopic mass of 283.136099547 Da . Fragmentation patterns would likely include the loss of hydrogen atoms and cleavage of bonds within the saturated ring, providing valuable structural information for confirmation of the compound's identity.
Biological and Toxicological Considerations
Structure-Activity Relationships
The partial hydrogenation of the ring system in 8,9,10,11-Tetrahydrodibenz(a,h)acridine compared to the fully aromatic dibenz(a,h)acridine likely modifies its biological activity profile. The reduced planarity resulting from the saturated ring may affect its ability to intercalate with DNA, potentially altering any mutagenic or carcinogenic properties compared to the parent compound.
Research Applications and Future Perspectives
Current Research Applications
8,9,10,11-Tetrahydrodibenz(a,h)acridine has been primarily utilized in research contexts, particularly as an intermediate in the synthesis of hydroxylated derivatives and epoxides . These derivatives are of interest in studies investigating the metabolic pathways and potential carcinogenic mechanisms of polycyclic aromatic compounds.
The compound's well-defined structure and potential for further functionalization make it valuable in structure-activity relationship studies, where systematic modifications to the molecular framework can provide insights into how structural features correlate with biological activities or physicochemical properties.
Future Research Directions
Future research involving 8,9,10,11-Tetrahydrodibenz(a,h)acridine might explore several promising directions:
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Development of more efficient synthetic routes to prepare the compound and its derivatives in higher yields and with greater stereoselectivity.
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Comprehensive toxicological evaluation to establish its safety profile and potential environmental impacts.
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Investigation of potential applications in medicinal chemistry, leveraging the acridine scaffold which has historical significance in the development of antimicrobial, antiparasitic, and anticancer agents.
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Exploration of the compound's potential as a building block for the synthesis of more complex molecular architectures with applications in materials science or catalysis.
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